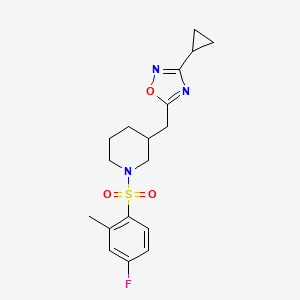

3-Cyclopropyl-5-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Descripción

The compound 3-Cyclopropyl-5-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropyl group and at position 5 with a piperidine-linked sulfonamide moiety. The sulfonamide group is derived from a 4-fluoro-2-methylphenyl ring, which introduces steric and electronic effects critical for biological interactions. Such sulfonamide-oxadiazole hybrids are often explored for therapeutic applications due to their metabolic stability and capacity to engage with enzymatic targets via hydrogen bonding and π-π interactions .

Propiedades

IUPAC Name |

3-cyclopropyl-5-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O3S/c1-12-9-15(19)6-7-16(12)26(23,24)22-8-2-3-13(11-22)10-17-20-18(21-25-17)14-4-5-14/h6-7,9,13-14H,2-5,8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXSRNQFIJWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Cyclopropyl-5-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a synthetic compound that has attracted attention for its potential biological activities. This compound features a unique oxadiazole core, which is known for its diverse pharmacological properties. The presence of the piperidine and sulfonyl groups further enhances its biological profile.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 399.44 g/mol. The structure includes a cyclopropyl group, a piperidine ring substituted with a sulfonyl moiety, and an oxadiazole ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors, modulating their activity and leading to various therapeutic effects. For instance, compounds containing the oxadiazole ring have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities through similar mechanisms.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles possess significant antimicrobial properties. A study highlighted that compounds with oxadiazole cores exhibited antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 3-Cyclopropyl-5-(...) | Salmonella typhi | Moderate to Strong |

| 3-Cyclopropyl-5-(...) | Bacillus subtilis | Moderate to Strong |

| Other Derivatives | Escherichia coli, Pseudomonas aeruginosa | Weak to Moderate |

Anticancer Activity

The anticancer potential of similar compounds has been documented in various studies. For instance, certain oxadiazole derivatives were found to inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in tumor growth . The incorporation of the 4-fluoro-2-methylphenyl group may enhance the potency against cancer cells due to improved binding affinity to target proteins.

Inhibition Studies

Inhibitory effects on enzymes such as acetylcholinesterase and urease have been observed in related compounds . The IC50 values for these activities suggest that modifications in the chemical structure can lead to enhanced inhibitory effects.

Case Studies

- Antimicrobial Screening : A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity against several bacterial strains. The results indicated that modifications in the sulfonyl group significantly influenced the antibacterial efficacy.

- Molecular Docking Studies : Computational studies demonstrated favorable binding interactions between the synthesized compounds and target proteins involved in bacterial cell wall synthesis. These studies provide insights into the structure-activity relationships (SAR) that govern their biological effects.

Aplicaciones Científicas De Investigación

Pharmacological Properties

The oxadiazole ring is known for its significant biological activity. Research indicates that derivatives of oxadiazoles exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds containing oxadiazole moieties have demonstrated efficacy against various bacterial strains and fungi. For instance, studies have shown that 1,3,4-oxadiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .

- Anti-inflammatory Effects : Certain oxadiazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Compounds derived from oxadiazoles have shown selective inhibition of COX-2, suggesting their potential as anti-inflammatory agents with fewer side effects compared to traditional NSAIDs .

- Analgesic Activity : The analgesic properties of oxadiazole derivatives have also been documented. In comparative studies, some compounds exhibited superior pain relief compared to standard analgesics like Indomethacin .

Synthesis Methodologies

The synthesis of 3-Cyclopropyl-5-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole can be achieved through various synthetic routes:

- One-Pot Synthesis : This method condenses multiple reaction steps into a single reaction vessel, enhancing efficiency and reducing reaction times. It is particularly useful in pharmaceutical applications where time and resource optimization are critical .

Table 1: Summary of Biological Activities

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability but may reduce solubility compared to the target compound’s cyclopropyl group.

- Sulfur vs. Oxygen Heterocycles : The thiadiazole in exhibits stronger antifungal activity due to sulfur’s polarizability, whereas oxadiazoles (target and ) prioritize enzyme-binding precision.

- Piperidine Linkers : The target compound’s piperidine-sulfonamide moiety is structurally analogous to but differs in aromatic substitution (4-fluoro-2-methylphenyl vs. pyridinyl-methylsulfonyl), impacting target selectivity.

Q & A

Q. What are the standard synthetic routes for 1,3,4-oxadiazole derivatives like this compound?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of carboxylic acid derivatives with thiosemicarbazides or hydrazides. For example, in analogous compounds, 1,3,4-oxadiazole cores are formed via cyclization under POCl₃ catalysis at 90°C under reflux, followed by purification via pH adjustment and recrystallization (e.g., DMSO/water mixtures) . Key intermediates like sulfonyl piperidine moieties are synthesized separately and coupled via nucleophilic substitution or alkylation .

Q. Which analytical techniques are critical for structural characterization?

Essential methods include:

- ¹H-NMR and LC-MS for confirming molecular connectivity and functional groups .

- Elemental analysis to verify purity and stoichiometry .

- IR spectroscopy to identify sulfonyl (S=O) and oxadiazole (C=N) stretches .

- X-ray crystallography (using SHELX software) for absolute configuration determination, particularly when resolving stereochemical ambiguities .

Q. How is compound purity validated in academic settings?

Purity is assessed via:

- Thin-Layer Chromatography (TLC) to monitor reaction progress .

- High-Performance Liquid Chromatography (HPLC) for quantitative analysis .

- Melting point consistency across recrystallized batches .

Advanced Research Questions

Q. How can synthetic yields be optimized for compounds with sensitive functional groups (e.g., sulfonyl or cyclopropyl)?

- Controlled reaction conditions : Use anhydrous solvents (DMF, THF) and inert atmospheres to prevent hydrolysis of sulfonyl groups .

- Stepwise coupling : Introduce the cyclopropyl group post-oxadiazole formation to avoid steric hindrance during cyclization .

- Catalyst screening : Test alternatives to POCl₃ (e.g., PCl₅ or T3P) for milder cyclization conditions .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Cross-validation : Compare NMR data with computational predictions (DFT or molecular modeling) .

- Isotopic labeling : Use ¹³C or ¹⁵N-labeled analogs to trace signal origins .

- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What computational strategies predict biological activity and ADME properties?

- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock or Schrödinger Suite .

- ADME profiling : Use tools like SwissADME to predict permeability, metabolic stability, and toxicity .

- QSAR modeling : Correlate substituent effects (e.g., fluorine or methyl groups) with bioactivity trends .

Q. How to design derivatives for enhanced antibacterial or antifungal activity?

- Bioisosteric replacement : Substitute the cyclopropyl group with bulkier rings (e.g., adamantyl) to improve membrane penetration .

- Electron-withdrawing groups : Introduce fluorine or trifluoromethyl moieties to enhance metabolic stability .

- Piperidine sulfonyl modifications : Vary substituents on the sulfonyl group to optimize target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.